Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C32H17CrN6NaO11S . It is also known as disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) .
Synthesis Analysis
Azo compounds like this compound are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .Physical and Chemical Properties Analysis
This compound has a density of 1.496 at 20℃ . It has a very low vapor pressure (0Pa at 20℃) and is slightly soluble in water (2g/L at 20℃) .Scientific Research Applications
Preconcentration and Determination of Metals
This compound plays a crucial role in the preconcentration and determination of metals such as iron (III), cobalt (II), and copper (II). It forms colored, water-soluble anionic complexes with these metals, facilitating their quantitative retention and subsequent spectrophotometric determination. This application is pivotal in the trace determination of these metals in standard alloys, waste water, and fly ash samples (Puri & Balani, 1995).
Environmental Applications
In environmental science, disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is used for the removal of hazardous azo dyes from aqueous solutions. Its effectiveness in adsorbing dyes like Amaranth on waste materials such as Bottom Ash and De-Oiled Soya has been demonstrated, highlighting its potential in water purification and environmental remediation efforts (Mittal, Krishnan, & Gupta, 2005).
Synthesis and Characterization of Complexes
The synthesis and characterization of new azo-linked Schiff bases and their complexes with cobalt(II), copper(II), and nickel(II) indicate the compound's utility in creating complex materials with potential applications in various fields, including catalysis and materials science (Tunçel & Serin, 2006).
Biological Activity
Research into novel vic-dioximes synthesized from this compound and their complexation with transition metal ions like Cu(II), Ni(II), Zn(II), and Cd(II) has shown significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents and in the study of their interaction with biological systems (Kurtoglu, Ispir, Kurtoğlu, & Serin, 2008).
Analytical Chemistry Applications
Its application extends to analytical chemistry, where it serves as a colorimetric reagent. For instance, its role in the colorimetric determination of titanium, alongside producing colored complexes with other metals, showcases its versatility in the qualitative and quantitative analysis of various metallic ions (Mathur & Dey, 1957).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate involves the diazotization of 4-nitroaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The resulting product is then treated with sodium hydroxide to form the disodium salt.", "Starting Materials": [ "4-nitroaniline", "3-hydroxy-2,7-naphthalenedisulfonic acid", "Sodium nitrite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-nitroaniline in dilute hydrochloric acid", "Add sodium nitrite to the solution to form the diazonium salt", "Dissolve 3-hydroxy-2,7-naphthalenedisulfonic acid in water", "Add the diazonium salt to the acid solution and stir to allow coupling", "Add sodium hydroxide to the resulting product to form the disodium salt", "Filter and dry the product" ] } | |
CAS No. |
7143-21-7 |
Molecular Formula |
C16H11N3NaO9S2 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N3O9S2.Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;/h1-8,20H,(H,23,24,25)(H,26,27,28); |
InChI Key |
XMKYYCKXYGLBKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-].[Na] |
7143-21-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.